Butanoic acid, 2-oxo-, potassiuM salt
Description
Significance of Alpha-Keto Acids in Biological Systems
Alpha-keto acids are organic compounds containing a ketone functional group adjacent to a carboxylic acid. nih.gov This structural arrangement imparts unique chemical properties that position them as central intermediates in a multitude of metabolic processes. Their significance stems from their versatile roles in cellular function:
Intermediates in Major Metabolic Pathways: Alpha-keto acids are critical junctions in metabolism, linking carbohydrate, fat, and protein breakdown. drugbank.com For instance, pyruvate (B1213749), the simplest alpha-keto acid, is the end-product of glycolysis and the starting point for the citric acid cycle. nih.gov Other key alpha-keto acids, such as alpha-ketoglutarate (B1197944) and oxaloacetate, are integral components of the citric acid cycle itself, a primary pathway for cellular energy production. nih.gov
Amino Acid Metabolism: They are intimately involved in the synthesis and degradation of amino acids through transamination reactions. nih.gov In these reactions, an amino group is transferred from an amino acid to an alpha-keto acid, forming a new amino acid and a new alpha-keto acid. This process is vital for maintaining the body's amino acid pool and for nitrogen balance. For example, alpha-ketoglutarate is a key acceptor of amino groups, leading to the formation of glutamate, a central amino acid in nitrogen metabolism. drugbank.com
Precursors for Biosynthesis: Beyond their catabolic roles, alpha-keto acids serve as precursors for the synthesis of various biomolecules. They can be converted into carbohydrates through gluconeogenesis, or into fatty acids. nih.gov
Signaling Molecules: Emerging research indicates that alpha-keto acids can also function as signaling molecules, influencing cellular processes. Alpha-ketoglutarate, for instance, acts as a coenzyme for enzymes that play a role in gene expression and cellular signaling. nih.gov
The diverse functions of alpha-keto acids underscore their fundamental importance in maintaining cellular homeostasis and energy balance.
Overview of Research Trajectories for 2-Oxobutanoic Acid Potassium Salt
While direct research specifically naming "Butanoic acid, 2-oxo-, potassium salt" is not extensive, a significant body of research exists for its anionic component, 2-oxobutanoate (B1229078) (also known as alpha-ketobutyrate), which dictates its biological activity. The use of the potassium salt in research is often implied due to its solubility and the physiological relevance of potassium. Research trajectories for this compound can be broadly categorized as follows:
Metabolic Pathway Elucidation: A primary research focus has been to understand the metabolic fate of 2-oxobutanoate. It is a key intermediate in the catabolism of the amino acids threonine, methionine, and cysteine. nih.govdiazyme.comumaryland.edu Studies have traced its conversion to propionyl-CoA, which can then enter the citric acid cycle, highlighting its role in energy production. diazyme.comumaryland.edu
Enzymatic Studies: 2-Oxobutanoate serves as a substrate for various enzymes, and its potassium salt is utilized in enzymatic assays to characterize enzyme kinetics and mechanisms. For example, it is a substrate for branched-chain alpha-keto acid dehydrogenase complex, and its interference with pyruvate dehydrogenase has been a subject of investigation. nih.govnih.gov Such studies are crucial for understanding the regulation of metabolic pathways.
Biomarker Discovery: There is a growing interest in 2-oxobutanoate as a potential biomarker for various metabolic states and diseases. Elevated levels have been associated with certain metabolic disorders, offering potential for diagnostic applications. nih.gov
Toxicology and Metabolic Engineering: Research in microorganisms has explored the toxic effects of 2-oxobutanoate accumulation, which can inhibit cell growth. nih.gov This has led to metabolic engineering studies aimed at detoxifying this intermediate to improve the microbial production of valuable chemicals. nih.gov
The table below summarizes key research findings related to 2-oxobutanoate, the active component of this compound.
| Research Area | Key Findings |
| Metabolism | Intermediate in the breakdown of threonine, methionine, and cysteine. nih.govdiazyme.comumaryland.edu |
| Converted to propionyl-CoA, which enters the citric acid cycle. diazyme.comumaryland.edu | |
| Enzymology | Substrate for branched-chain alpha-keto acid dehydrogenase. nih.gov |
| Can interfere with the activity of pyruvate dehydrogenase. nih.gov | |
| Biomarker | Elevated levels may indicate certain metabolic disorders. nih.gov |
| Toxicology | High concentrations can be toxic to microorganisms. nih.gov |
Properties
CAS No. |
13287-96-2 |
|---|---|
Molecular Formula |
C4H5KO3 |
Molecular Weight |
140.179 |
Synonyms |
Butanoic acid, 2-oxo-, potassiuM salt |
Origin of Product |
United States |
Metabolic and Enzymatic Roles of 2 Oxobutanoic Acid
Central Position in Amino Acid Catabolism
2-Oxobutanoic acid is a central hub in the catabolism of several essential amino acids. selleckchem.commedchemexpress.com Its formation is a key step in the degradation pathways that channel the carbon skeletons of these amino acids into energy metabolism.
The catabolism of L-threonine, an indispensable amino acid, can proceed through multiple routes, with one major pathway leading directly to 2-oxobutanoic acid. nih.govlibretexts.org This conversion is catalyzed by the enzyme L-serine/threonine dehydratase (also known as threonine ammonia-lyase), which deaminates threonine to produce 2-oxobutanoate (B1229078) and ammonia (B1221849). wikipedia.orgnih.govnih.gov This reaction is a critical step in processing excess threonine. nih.gov
2-Oxobutanoic acid is also a product of methionine and homocysteine metabolism. wikipedia.orgwikipedia.org In the transsulfuration pathway, homocysteine, which is derived from methionine, condenses with serine to form cystathionine (B15957). wikipedia.orgyoutube.com Subsequently, the enzyme cystathionine-γ-lyase cleaves cystathionine, yielding cysteine, ammonia, and 2-oxobutanoic acid. medchemexpress.comnih.govtargetmol.commedchemexpress.com This pathway not only serves to degrade methionine but also to synthesize cysteine, highlighting the interconnectedness of amino acid metabolism.
| Precursor Amino Acid | Key Enzyme(s) | Product(s) | Pathway Significance |
| Threonine | L-Threonine dehydratase (Threonine ammonia-lyase) | 2-Oxobutanoate + NH₃ | Direct degradation of threonine. wikipedia.orgnih.gov |
| Methionine / Homocysteine | Cystathionine-γ-lyase | 2-Oxobutanoate + Cysteine + NH₃ | Links methionine degradation to cysteine synthesis. medchemexpress.comnih.gov |
While a product of catabolism, 2-oxobutanoic acid is also a crucial starting material for the de novo synthesis of the branched-chain amino acid (BCAA) L-isoleucine. nih.govnih.govnih.gov The biosynthesis of isoleucine begins with the condensation of 2-oxobutanoic acid and pyruvate (B1213749). nih.gov This reaction is catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, to form α-aceto-α-hydroxybutyrate. nih.govrsc.org
This initial step is shared with the biosynthesis of valine, which starts with the condensation of two pyruvate molecules. nih.govrsc.org Therefore, 2-oxobutanoic acid is the specific precursor that directs metabolic flux towards isoleucine synthesis. nih.gov The subsequent steps in the isoleucine pathway involve a series of enzymatic reactions, including isomerization and reduction by ketol-acid reductoisomerase, dehydration by dihydroxy-acid dehydratase, and finally, transamination to yield L-isoleucine. rsc.orgresearchgate.net
In some bacteria, alternative pathways for isoleucine biosynthesis exist that can generate 2-oxobutanoate from sources other than threonine, such as the citramalate (B1227619) pathway which uses acetyl-CoA and pyruvate. nih.govresearchgate.net This underscores the metabolic flexibility organisms have developed to produce this essential amino acid. nih.gov The biosynthesis of leucine (B10760876) branches off from the valine pathway and does not directly involve 2-oxobutanoic acid. researchgate.netnih.gov
Interconnections with Core Metabolic Cycles
2-Oxobutanoic acid serves as a bridge, linking amino acid metabolism with the central energy-generating pathways of the cell, most notably the tricarboxylic acid (TCA) cycle.
The carbon skeleton of 2-oxobutanoic acid can enter the TCA cycle after being converted to propionyl-CoA. wikipedia.orgmedchemexpress.comtargetmol.com This conversion is an oxidative decarboxylation reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.govsmpdb.capathbank.orgwikipedia.org Although its primary substrates are the keto-acids derived from BCAAs, the BCKDH complex also efficiently metabolizes 2-oxobutanoate. wikipedia.orgwikipedia.orgyoutube.com
Once formed, propionyl-CoA undergoes a three-step enzymatic sequence to become succinyl-CoA, a direct intermediate of the TCA cycle. wikipedia.orgsmpdb.ca
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govsmpdb.ca
Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA. nih.govsmpdb.ca
Isomerization: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a cofactor, rearranges the carbon skeleton of (R)-methylmalonyl-CoA to produce succinyl-CoA. nih.govsmpdb.ca
By feeding into the TCA cycle as succinyl-CoA, the degradation products of threonine, methionine, and isoleucine contribute to the pool of intermediates used for ATP production or as precursors for gluconeogenesis. youtube.com
The generation of 2-oxobutanoate from amino acids like threonine is a deamination reaction, releasing ammonia (NH₃). nih.govnih.gov This links its metabolism directly to the nitrogen balance of the cell. The subsequent transamination step in isoleucine biosynthesis, where an amino group is added to the keto-acid precursor, further integrates its metabolism into the cellular nitrogen pool. The regulation of enzymes like threonine dehydratase, which is often subject to feedback inhibition by isoleucine, demonstrates a mechanism for controlling both carbon entry into the isoleucine pathway and the release of nitrogen. nih.govnih.gov
Characterization of Enzymatic Transformations
The metabolic fate of 2-oxobutanoic acid is dictated by a specific set of enzymes that catalyze its formation, conversion, and utilization. These enzymatic transformations are critical for maintaining metabolic homeostasis.
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway |
| L-Threonine dehydratase / Threonine ammonia-lyase | EC 4.3.1.19 | L-Threonine → 2-Oxobutanoate + NH₃ | Threonine Catabolism. wikipedia.orgnih.govnih.gov |
| Cystathionine-γ-lyase | EC 4.4.1.1 | L-Cystathionine → 2-Oxobutanoate + L-Cysteine + NH₃ | Methionine/Homocysteine Catabolism. nih.gov |
| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | EC 1.2.4.4 | 2-Oxobutanoate + NAD⁺ + CoA → Propionyl-CoA + NADH + CO₂ | Integration into TCA Cycle. nih.govsmpdb.cawikipedia.org |
| Acetohydroxyacid synthase (AHAS) | EC 2.2.1.6 | 2-Oxobutanoate + Pyruvate → 2-Aceto-2-hydroxybutanoate + CO₂ | Isoleucine Biosynthesis. nih.govrsc.org |
| Pyruvate synthase | EC 1.2.7.1 | 2-Oxobutanoate + CoA + 2 Ferredoxin(reduced) ⇌ Propionyl-CoA + 2 Ferredoxin(oxidized) + CO₂ | Anaerobic metabolism in some microorganisms. nih.gov |
The activity of these enzymes is tightly regulated. For example, the BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle, where a dedicated kinase inactivates the complex. nih.govnih.gov The levels of branched-chain α-keto acids can influence the activity of this kinase, thereby controlling the rate of 2-oxobutanoate degradation. nih.gov Similarly, threonine dehydratase is often allosterically regulated by the end-product of its pathway, isoleucine, providing a classic example of feedback inhibition to control metabolic flux. nih.govnih.gov
Substrate Utilization in Alpha-Keto Acid Dehydrogenase Complexes
2-Oxobutanoic acid is a key substrate for oxidative decarboxylation by at least two major intramitochondrial α-keto acid dehydrogenase complexes: the branched-chain α-keto acid dehydrogenase (BCODH) complex and the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov While neither complex is specific to 2-oxobutanoate, both are capable of catalyzing its conversion. nih.govnih.gov
The primary function of these multienzyme complexes is to catalyze the irreversible oxidative decarboxylation of α-keto acids. wikipedia.org In the case of 2-oxobutanoic acid, this reaction yields propionyl-CoA. medchemexpress.com This product can then enter other metabolic pathways, such as the Krebs cycle, after being converted to succinyl-CoA. medchemexpress.com
Studies have shown that both BCODH and PDH contribute to the metabolism of 2-oxobutanoate. nih.govnih.gov However, kinetic analyses and competition studies suggest that the BCODH complex is likely the more significant contributor to its oxidative decarboxylation, particularly in the liver. nih.govnih.gov The relative importance of each complex can be influenced by factors such as the phosphorylation state of the enzymes and the physiological concentrations of competing substrates like pyruvate and other branched-chain α-keto acids. nih.govnih.gov
Kinetic and Mechanistic Studies of Associated Enzymes
The interaction of 2-oxobutanoic acid with α-keto acid dehydrogenase complexes has been characterized through kinetic and mechanistic studies. These large complexes are typically composed of three main enzymatic components: a substrate-specific dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). nih.govtaylorfrancis.com
Decarboxylation : The E1 component, which requires thiamine (B1217682) pyrophosphate as a cofactor, catalyzes the decarboxylation of the α-keto acid substrate. nih.gov
Acyl Transfer : The resulting acyl group is transferred to the lipoamide (B1675559) cofactor of the E2 component, which then transfers it to Coenzyme A (CoA) to form the corresponding acyl-CoA. nih.gov
Redox Regeneration : The E3 component, which contains a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, reoxidizes the reduced dihydrolipoamide on E2, transferring the reducing equivalents to NAD+ to form NADH. nih.gov
Kinetic studies have provided quantitative insights into the efficiency with which BCODH and PDH utilize 2-oxobutanoate. Purified BCODH and PDH exhibit distinct kinetic parameters for this substrate. nih.govnih.gov
| Enzyme Complex | Apparent Km (μM) | Relative Vmax (%) |
|---|---|---|
| Branched-Chain α-Keto Acid Dehydrogenase (BCODH) | 26 | 38 |
| Pyruvate Dehydrogenase (PDH) | 114 | 45 |
The lower Km value of BCODH for 2-oxobutanoate (26 μM) compared to that of PDH (114 μM) indicates a higher affinity of BCODH for this substrate. nih.govnih.gov Due to its structural similarity to pyruvate, 2-oxobutanoate can act as a competitive inhibitor for the pyruvate dehydrogenase complex. nih.gov The function of these complexes is also regulated by the redox state within the cell, particularly the NADH/NAD+ ratio. nih.gov
Advanced Synthetic Methodologies for Research Applications
Chemical Synthesis and Derivativatization Approaches
The most direct chemical route for preparing Butanoic acid, 2-oxo-, potassium salt is through a neutralization reaction. This standard acid-base chemistry involves reacting 2-oxobutanoic acid with a suitable potassium base. The process is valued for its efficiency and high atom economy, as it is an addition reaction where the primary components are incorporated into the final product with minimal waste .
The synthesis is typically achieved by dissolving 2-oxobutanoic acid in an appropriate solvent and adding a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) . For instance, a method analogous to the synthesis of other potassium salts involves mixing the acid with potassium hydroxide in a solvent like isopropanol at room temperature guidechem.com. The reaction proceeds until all the base has dissolved and the acid has been fully neutralized, which can be monitored by pH measurements google.com. The resulting potassium 2-oxobutanoate (B1229078) salt can then be isolated by filtration and drying, often after co-distillation with a solvent to remove water guidechem.com. This straightforward and robust method is a common and efficient pathway for producing the potassium salt for research applications .
A variety of methods exist for the targeted synthesis of 2-oxobutanoic acid and its derivatives, which serve as crucial precursors and intermediates in pharmaceutical and chemical research nih.govgoogle.com. Traditional chemical synthesis can be achieved through the mixed hydrolysis of diethyl oxalate and ethyl propionate google.comnih.gov. Other established chemical routes include Friedel–Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride to produce aryl α-keto esters, which can then be hydrolyzed to the corresponding α-keto acids mdpi.com.
In addition to purely chemical methods, biocatalytic and fermentative processes have been developed to synthesize these compounds. For example, 2-oxobutanoic acid can be produced from crotonic acid in a two-step process utilizing the microorganism Pseudomonas putida google.comoup.com. This method first involves the oxidation of crotonic acid to generate 2,3-dihydroxybutyric acid, which is then converted to 2-oxobutanoic acid by the microorganism google.com. Such biotechnological routes are increasingly explored as they can offer milder reaction conditions and improved sustainability compared to some traditional chemical syntheses nih.govmdpi.com.
Biotechnological Production through Metabolic Engineering
While chemical synthesis is a viable route, biotechnological production of 2-oxobutanoic acid (also known as α-ketobutyrate) from renewable resources like carbohydrates is a promising alternative nih.gov. Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for enhancing the biosynthesis of this compound nih.govpnnl.gov.
The biosynthesis of 2-oxobutanoic acid in microbial systems is often centered on the metabolic pathway of L-threonine. The key enzymatic step is the conversion of L-threonine to 2-oxobutanoic acid, catalyzed by threonine dehydratase (also known as threonine deaminase), an enzyme encoded by the ilvA gene researchgate.netresearchgate.net. To enhance production, metabolic engineering strategies focus on increasing the metabolic flux towards 2-oxobutanoic acid while minimizing its consumption by competing pathways researchgate.net.
Key genetic modifications in E. coli for this purpose include:
Overexpression of Threonine Dehydratase (TD): Increasing the expression of the ilvA gene boosts the conversion of the L-threonine precursor into the desired product researchgate.net.
Deletion of Competing Pathways: 2-oxobutanoic acid is a natural intermediate that can be catabolized. Deleting the genes encoding acetolactate synthases, such as ilvIH and ilvBN, prevents the condensation of 2-oxobutanoic acid with pyruvate (B1213749) and effectively blocks its diversion into other pathways researchgate.netresearchgate.net.
Enhancing Precursor Availability: To increase the intracellular pool of L-threonine, export systems that pump the amino acid out of the cell can be disabled. Deleting the rhtA gene, which encodes a threonine and homoserine efflux system, has been shown to significantly improve the final titer of 2-oxobutanoic acid researchgate.netresearchgate.net.
The systematic application of these engineering strategies has led to substantial improvements in production titers, as demonstrated by the performance of different engineered E. coli strains.
Table 1: Fermentation Performance of Engineered E. coli Strains for 2-Oxobutanoic Acid Production
| Strain | Relevant Genotype / Modification | 2-Oxobutanoic Acid Titer (g/L) | Pyruvate Titer (g/L) |
|---|---|---|---|
| THRD | Overexpression of ilvA | 9.8 | 3.5 |
| THRDΔrhtA | Overexpression of ilvA, deletion of rhtA | 12.3 | 4.1 |
| THRDΔrhtAΔilvIH | Overexpression of ilvA, deletion of rhtA and ilvIH | 16.2 | 8.7 |
Data sourced from Zhang et al., 2016. researchgate.net Strains were cultivated in shake flasks.
Optimizing fermentation conditions is critical for maximizing the yield and productivity of 2-oxobutanoic acid. A significant challenge in the fermentation process is the toxicity of 2-oxobutanoic acid, which can severely inhibit cell growth and limit final product concentration nih.govresearchgate.net. Accumulation of the product has been shown to interfere with pyruvate metabolism, likely through competitive inhibition of the pyruvate dehydrogenase complex nih.govresearchgate.net.
To overcome this toxicity issue, a temperature-shift fermentation strategy has been successfully implemented researchgate.net. This approach separates the process into two distinct phases:
Cell Growth Phase: The engineered E. coli is first cultivated at a temperature optimal for growth (e.g., 35°C), allowing for the accumulation of a high cell density without the metabolic burden of product formation researchgate.net.
Production Phase: Once sufficient biomass has been generated, the temperature is shifted upwards (e.g., to 40°C). This temperature change induces the expression of the temperature-sensitive plasmid carrying the ilvA gene, thereby activating threonine dehydratase and initiating the production of 2-oxobutanoic acid researchgate.net.
This strategy avoids the need for costly chemical inducers like IPTG and effectively decouples cell growth from product synthesis, mitigating the inhibitory effects of the final product. Under optimized fed-batch fermentation conditions using this temperature-shift strategy, significant production metrics have been achieved researchgate.net.
Table 2: Optimized Fed-Batch Fermentation Results for 2-Oxobutanoic Acid Production
| Parameter | Value |
|---|---|
| Strain | THRDΔrhtAΔilvIH/pBV220-ilvA |
| Fermentation Time | 28 hours |
| Final Titer | 40.8 g/L |
| Productivity | 1.46 g/L/h |
| Yield (from glucose) | 0.19 g/g |
Data sourced from Zhang et al., 2016. researchgate.net Fermentation was conducted with an initial temperature of 35°C, shifted to 40°C for induction.
Analytical Techniques for Comprehensive Research Characterization
Spectroscopic Applications in Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of potassium 2-oxobutanoate (B1229078). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For potassium 2-oxobutanoate, both ¹H and ¹³C NMR are utilized to confirm its structure. The analysis is often performed on the corresponding acid, 2-oxobutanoic acid, in a suitable solvent. Given that the potassium salt would be analyzed in a neutral to basic solution (like D₂O at pH 7.4), the spectral data is highly representative of the anionic form, 2-oxobutanoate. nih.gov
In ¹H NMR spectroscopy of 2-oxobutanoic acid, the protons of the ethyl group give rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons appear as a quartet due to spin-spin coupling with the adjacent methyl group. The chemical shifts for the sodium salt of α-ketobutyric acid in DMSO-d₆ have been reported with the methylene protons at approximately 2.54 ppm and the methyl protons at around 0.92 ppm. chemicalbook.com
¹³C NMR spectroscopy provides insight into the carbon skeleton. For 2-oxobutanoic acid at a pH of 7.4 in D₂O, characteristic peaks are observed for the carboxyl carbon, the ketone carbonyl carbon, the α-carbon, and the β-carbon. nih.gov The distinct chemical shifts of these carbon atoms provide definitive structural confirmation.
Interactive Data Table: NMR Chemical Shifts for 2-Oxobutanoate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent/pH | Reference |
| ¹H (CH₂) | ~2.54 | Quartet | DMSO-d₆ | chemicalbook.com |
| ¹H (CH₃) | ~0.92 | Triplet | DMSO-d₆ | chemicalbook.com |
| ¹³C (C=O, carboxyl) | 173.84 | Singlet | D₂O / 7.4 | nih.gov |
| ¹³C (C=O, ketone) | 211.00 | Singlet | D₂O / 7.4 | nih.gov |
| ¹³C (CH₂) | 35.40 | Singlet | D₂O / 7.4 | nih.gov |
| ¹³C (CH₃) | 9.36 | Singlet | D₂O / 7.4 | nih.gov |
Mass Spectrometry (MS) Platforms (e.g., GC-MS, LC-MS/MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For a non-volatile salt like potassium 2-oxobutanoate, analysis is typically performed on its more volatile acid form or a derivatized version, especially when coupled with Gas Chromatography (GC-MS).
In GC-MS analysis, 2-oxobutanoic acid is often derivatized to increase its volatility and thermal stability. Common derivatization techniques include silylation, which replaces acidic protons with a trimethylsilyl (B98337) (TMS) group. The resulting mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification. foodb.camassbank.eu
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are well-suited for the analysis of α-keto acids like 2-oxobutanoate directly from complex mixtures, often without the need for derivatization. nih.gov In LC-MS/MS, the precursor ion corresponding to the deprotonated molecule ([M-H]⁻) is selected and fragmented to produce a unique pattern of product ions, which allows for highly selective and sensitive quantification. Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. nih.gov
Interactive Data Table: Mass Spectrometry Data for 2-Oxobutanoic Acid Derivatives
| Technique | Derivative | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| GC-MS | 2 TMS | Not specified | Not specified | foodb.ca |
| LC-MS/MS | None | 101.02389 ([M-H]⁻) | Not specified | nih.gov |
| GC-EI-TOF | Not specified | Not specified | 117, 147, 186 | massbank.eu |
Chromatographic Separations and Quantification in Complex Mixtures
Chromatographic techniques are essential for separating 2-oxobutanoate from other components in a complex sample, such as a biological fluid or a reaction mixture, prior to its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of organic acids. For 2-oxobutanoic acid, reversed-phase HPLC using a C18 column is a common approach. thermofisher.comsigmaaldrich.comsigmaaldrich.comwindows.net The separation is typically achieved using an acidic aqueous mobile phase, which ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention on the nonpolar stationary phase. The mobile phase often consists of a buffer, such as potassium phosphate, at a low pH. sigmaaldrich.comwindows.net Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the molecule absorbs UV light.
The choice of column is critical for achieving good separation. Columns specifically designed for organic acid analysis, which are stable under low pH conditions and can handle highly aqueous mobile phases, are often preferred to prevent phase collapse and ensure reproducible retention times. thermofisher.comsigmaaldrich.com
Interactive Data Table: HPLC Parameters for Organic Acid Analysis
| Column Type | Mobile Phase | Detection | Typical Retention Time for similar acids | Reference |
| C18 | Acidic aqueous buffer (e.g., potassium phosphate, pH 2.5-2.7) | UV (210-214 nm) | Varies depending on exact conditions | sigmaaldrich.comwindows.net |
| Polar-embedded C18 | 100 mM Potassium Phosphate, pH 2.5 | UV | Varies depending on exact conditions | windows.net |
| Discovery® C18 | 0.1% TFA in water:methanol | UV (254 nm) | Varies depending on exact conditions | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. As 2-oxobutanoic acid is a non-volatile keto acid, it requires chemical derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. foodb.camassbank.eu This process is crucial for preventing decomposition in the hot GC injector and column.
The most common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl esters of the carboxylic acid group. Once derivatized, the compound can be separated from other volatile components in the sample on a GC column, typically a nonpolar or medium-polarity capillary column. The separated components are then detected, often by a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). foodb.ca
Interactive Data Table: GC Parameters for Derivatized 2-Oxobutanoic Acid
| Derivative | Column Type | Detector | Key Information | Reference |
| Trimethylsilyl (TMS) | Capillary (e.g., 5% Phenyl Methyl Siloxane) | MS or FID | Derivatization is mandatory for volatility. | foodb.camassbank.eu |
Applications in Experimental Research Models
Microbial Physiology and Interaction Studies
The role of 2-oxobutanoate (B1229078) in central metabolism makes its potassium salt a significant compound for studying microbial life, from metabolic exchange within complex communities to the formation of structured biofilms.
Investigating Metabolic Exchange in Microbiomes
Butanoic acid, 2-oxo-, potassium salt is utilized in studies investigating the intricate metabolic web of microbiomes. As the conjugate base, 2-oxobutanoate is a pivotal intermediate in the biosynthesis and degradation of several amino acids, including methionine, threonine, and isoleucine. yeastgenome.orgwikipedia.org Its presence and flux within a microbial community can reveal critical metabolic exchanges and dependencies between different species.
Research has shown that 2-oxobutanoate is an indispensable intermediate in the metabolism of all living species, from bacteria to humans. nih.gov In microorganisms, it is a product of threonine degradation via threonine dehydratase and is also generated from the metabolism of homocysteine and methionine. wikipedia.org The accumulation or depletion of this keto acid can have significant effects on cell growth. For instance, in Escherichia coli, high levels of 2-oxobutanoate can be toxic, arresting cell growth by interfering with pyruvate (B1213749) metabolism due to its structural similarity. nih.gov This toxic effect underscores its importance in metabolic regulation and highlights it as a key metabolite in syntrophic or competitive interactions within a microbiome. By supplying potassium 2-oxobutanoate to microbial consortia, researchers can trace its conversion to other molecules, such as propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA, revealing the metabolic capabilities and interactions of the constituent microbes. wikipedia.org
Furthermore, some plant-growth-promoting rhizobacteria (PGPR) can produce 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme that converts ACC into ammonia (B1221849) and 2-oxobutanoate, demonstrating another route for its production and exchange in environmental microbiomes. mdpi.com
Role in Microbial Biofilm Formation Research
Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation is a complex process influenced by various environmental cues. mdpi.com this compound is relevant in this field of research due to both its anionic and cationic components.
The potassium ion (K⁺) has been identified as a significant signaling molecule in biofilm development for some key pathogens. Research on Pseudomonas aeruginosa has demonstrated that this bacterium can sense and respond to potassium efflux from host epithelial cells, which promotes biofilm formation by enhancing bacterial attachment and the coalescence of bacteria into aggregates. plos.org The Kdp operon in P. aeruginosa, a high-sensitivity potassium transport system, is crucial for this response. plos.org Using potassium salts, such as potassium 2-oxobutanoate, allows researchers to investigate the specific effects of potassium concentration on these biofilm initiation and maturation processes.
Separately, studies on other potassium salts of organic acids have provided proof-of-principle for their role in biofilm control. For example, potassium oleate, a potassium salt of a fatty acid, has been shown to be effective at removing Staphylococcus aureus biofilms. nih.gov While the mechanism is different, this highlights the broader interest in potassium salts in biofilm research. Another compound, potassium peroxymonosulphate, has proven effective in reducing the cohesiveness and regrowth of Stenotrophomonas maltophilia biofilms. nih.gov These findings support the use of various potassium salts in experimental models to probe the chemical and physical dynamics of biofilm matrices.
In Vitro Biochemical Investigations
The compound is a critical reagent for dissecting enzymatic mechanisms and reconstructing metabolic pathways outside the complex environment of a living cell.
Use as a Substrate in Enzyme Assays
This compound is frequently used to supply 2-oxobutanoate as a substrate in a variety of enzyme assays to characterize enzyme kinetics and function. Its role as a structural analog of pyruvate makes it an interesting substrate for enzymes involved in central carbon and amino acid metabolism. nih.gov
A key example is its use with acetohydroxyacid synthase (AHAS) isozymes, which catalyze the first step in the biosynthesis of branched-chain amino acids. nih.gov In E. coli, 2-oxobutanoate can act as a substrate, condensing with a second molecule of pyruvate or another molecule of 2-oxobutanoate, to steer synthesis towards isoleucine. nih.gov Similarly, pyruvate oxidase (PoxB) from E. coli, which normally converts pyruvate to acetate (B1210297), can also use 2-oxobutanoate as a substrate, converting it to propionate, albeit with a lower binding affinity. nih.gov
The following table summarizes key enzymes that have been studied using 2-oxobutanoate as a substrate.
| Enzyme | Source Organism (Example) | Role of 2-Oxobutanoate | References |
| 2-oxobutyrate synthase | Photosynthetic and nonphotosynthetic bacteria | Substrate converted to propanoyl-CoA | wikipedia.org |
| Pyruvate Oxidase (PoxB) | Escherichia coli | Alternative substrate to pyruvate, converted to propionate | nih.gov |
| Acetohydroxyacid synthase (AHAS) | Escherichia coli | Substrate that condenses with pyruvate to form a precursor for isoleucine biosynthesis | nih.gov |
| Branched-chain alpha-keto acid dehydrogenase complex | Mitochondria (general) | Substrate converted to propionyl-CoA | wikipedia.org |
| 1-aminocyclopropane-1-carboxylate (ACC) deaminase | Proteus sp. JHY1 | Product of the enzymatic conversion of ACC | mdpi.comdrugbank.com |
These assays are fundamental to understanding enzyme specificity, reaction mechanisms, and the metabolic consequences of substrate competition.
Reagent in Cell-Free Metabolic Pathway Reconstructions
Cell-free metabolic engineering is a powerful strategy that involves constructing metabolic pathways in vitro using purified enzymes or cell lysates, free from the constraints of a living organism. nih.govsdu.dk This approach offers high controllability and is ideal for producing chemicals that may be toxic to cells or for studying pathway dynamics without the interference of competing cellular processes. nih.govsigmaaldrich.com
In this context, this compound serves as a crucial reagent. It can be added as a defined starting material or an intermediate to bypass early, complex, or regulated steps of a native pathway. For example, in the cell-free synthesis of isobutanol or other value-added chemicals derived from amino acid pathways, 2-oxobutanoate is a key precursor to isoleucine. sigmaaldrich.comgenome.jp Instead of reconstructing the entire multi-enzyme pathway from a central carbon source like glucose to 2-oxobutanoate, researchers can add it directly to the cell-free reaction mixture. This allows them to focus on optimizing the downstream enzymatic steps leading to the final product.
This approach was demonstrated in principle in systems designed for the production of 2,3-butanediol, where the addition of specific enzymes like acetolactate synthase to a pyruvate-accumulating cell-free system enabled the synthesis of the desired product. nih.gov Given that acetolactate synthase can also use 2-oxobutanoate, the same principle applies for synthesizing related compounds. nih.gov The ability to selectively add intermediates like 2-oxobutanoate provides flexibility and modularity, which are hallmarks of cell-free metabolic engineering. sdu.dkresearchgate.net
Computational and Theoretical Modeling
In addition to its use in wet-lab experiments, 2-oxobutanoate is a subject of computational and theoretical modeling to understand its metabolic impact and enzymatic interactions at a molecular level. These in silico approaches complement experimental work by providing predictive insights and guiding hypothesis-driven research.
One significant application is in the study of enzyme-substrate interactions. For example, computational simulations were used to investigate the binding of 2-oxobutanoate to the active site of pyruvate oxidase (PoxB) from E. coli. nih.govnih.gov Based on the crystal structure of the enzyme, modeling predicted key amino acid residues in the substrate-binding pocket. This information guided subsequent site-directed mutagenesis experiments, which successfully created an enzyme variant with a 20-fold lower affinity for 2-oxobutanoate compared to pyruvate, effectively detoxifying its metabolic effect. nih.govnih.gov
Such combined computational and experimental strategies are also used more broadly in drug discovery to predict how drug-like molecules might be metabolized by enzymes like aldehyde oxidase, providing crucial information to guide the design of more stable pharmaceutical compounds. nih.gov Theoretical models of metabolic pathways, such as flux balance analysis, can also incorporate the kinetics of enzymes that use 2-oxobutanoate to predict its effect on the entire metabolic network under different conditions, such as in cells with mitochondrial mutations where 2-oxobutanoate metabolism is a key adaptive mechanism. nih.gov
Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions
Molecular docking and simulation are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interactions between enzymes and their substrates at an atomic level. This compound, in its anionic form (2-oxobutanoate), has been a subject of such studies to elucidate the substrate specificity of various enzymes.
A notable example is the investigation of pyruvate oxidase (PoxB) from Escherichia coli. PoxB is an enzyme that normally catalyzes the oxidative decarboxylation of pyruvate. Due to its structural similarity to pyruvate, 2-oxobutanoate can also act as a substrate for PoxB, although with lower efficiency. nih.gov Computational simulation and molecular docking have been employed to identify key amino acid residues within the substrate-binding pocket of PoxB that influence its preference for either pyruvate or 2-oxobutanoate. nih.govresearchgate.net
In one study, researchers used computational simulations to predict that specific residues at the entrance of the substrate-binding pocket have significant hydrophobic interactions with both pyruvate and 2-oxobutanoate. nih.gov By performing site-directed mutagenesis on these predicted residues, they were able to create a mutant version of PoxB with altered substrate selectivity.
| Enzyme | Relative Activity with Pyruvate (%) | Relative Activity with 2-Oxobutanoate (%) | Pyruvate/2-Oxobutanoate Activity Ratio |
|---|---|---|---|
| Wild-Type PoxB | 100 | 16.1 | 6.23 |
| Mutant PoxB (F112W) | 100 | 0.8 | 125 |
The data clearly demonstrates that the F112W mutation in PoxB, guided by molecular simulation, drastically reduced the enzyme's activity towards 2-oxobutanoate while largely preserving its activity with pyruvate, thereby significantly increasing the enzyme's substrate selectivity. nih.gov These findings highlight the power of combining molecular docking and simulation with experimental validation to engineer enzyme function.
Flux Balance Analysis in Metabolic Networks
Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes in a genome-scale metabolic model of an organism. nih.govnih.gov It is a powerful tool for understanding the capabilities of metabolic networks and for guiding metabolic engineering strategies. This compound, as a key metabolite, is an important component of these models.
The accumulation of 2-oxobutanoate can have toxic effects on microorganisms, primarily by interfering with the metabolism of pyruvate, a central hub in cellular metabolism. nih.gov This interference can disrupt the flow of carbon into essential pathways like the tricarboxylic acid (TCA) cycle. nih.gov FBA can be used to model and predict the systemic effects of such metabolic disturbances.
For instance, in an E. coli strain engineered to produce L-threonine, the accumulation of the intermediate 2-oxobutanoate can inhibit growth and product formation. nih.gov By using a genome-scale metabolic model of E. coli, FBA can simulate the metabolic flux distribution under these conditions. The model can predict how the excess 2-oxobutanoate competitively inhibits enzymes that normally utilize pyruvate, leading to a bottleneck in the central metabolism.
| Metabolic Pathway/Reaction | Flux Change upon 2-Oxobutanoate Accumulation | Reasoning |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDHc) | Decreased | Competitive inhibition by 2-oxobutanoate, a structural analog of pyruvate. nih.gov |
| Tricarboxylic Acid (TCA) Cycle | Decreased | Reduced influx of acetyl-CoA from the PDHc reaction. nih.gov |
| Glyoxylate Shunt | Potentially Increased | An alternative pathway to bypass the TCA cycle for C2-compound metabolism. |
| 2-Oxobutanoate Degradation Pathways | Increased | Increased substrate availability drives flux through these pathways. |
FBA models can be further utilized to devise strategies to alleviate the toxic effects of 2-oxobutanoate. For example, by simulating the overexpression of an enzyme with a high specificity for 2-oxobutanoate, FBA can predict the rerouting of this metabolite into a less harmful product, thereby restoring the normal metabolic flow and improving the desired product yield. This predictive capability makes FBA an invaluable tool in metabolic engineering and synthetic biology.
Emerging Research Frontiers
Discovery of Novel Biological Functions and Signaling Roles
Beyond its foundational role in amino acid metabolism, 2-oxobutanoate (B1229078) is emerging as a significant signaling molecule with the potential to influence organismal health and lifespan. A key area of this discovery is in the study of aging.
Recent research using the model organism Caenorhabditis elegans has revealed that 2-oxobutanoate can extend lifespan by promoting the function and biogenesis of peroxisomes. nih.govrepec.orgnih.gov This effect is mediated through a sophisticated signaling cascade. Supplementation with 2-oxobutanoate enhances the cellular pool of NAD+ through the action of lactate (B86563) dehydrogenase LDH-1. nih.govnih.govresearchgate.net The increased NAD+ levels activate the sirtuin SIR-2.1 (the worm ortholog of mammalian SIRT1), which in turn promotes peroxisome activity. nih.govresearchgate.net This leads to increased expression of the peroxisomal fatty acid β-oxidation pathway enzyme ACOX-1.2/ACOX1, which boosts the production of hydrogen peroxide (H₂O₂). nih.govnih.gov H₂O₂ then acts as a signaling molecule to activate the transcription factor SKN-1/NRF2, which drives the expression of genes related to autophagy and lysosomal function, ultimately contributing to longevity. nih.govnih.gov This pathway has also been shown to delay cellular senescence in mammalian fibroblast cells, suggesting a conserved role across species. nih.govrepec.org
This discovery positions 2-oxobutanoate as a crucial link between central metabolism and the complex regulatory networks governing aging.
Signaling Cascade of 2-Oxobutanoate in Longevity
| Step | Molecule/Protein | Function/Action | Reference |
|---|---|---|---|
| 1 | 2-Oxobutanoate (α-KB) | Initiates the signaling cascade upon supplementation. | nih.gov |
| 2 | LDH-1 (Lactate Dehydrogenase) | Augments the production of NAD+. | nih.govnih.gov |
| 3 | NAD+ | Activates the sirtuin SIR-2.1/SIRT1. | nih.gov |
| 4 | SIR-2.1/SIRT1 | Enhances peroxisome function and biogenesis. | nih.govresearchgate.net |
| 5 | ACOX-1.2/ACOX1 | Upregulated expression; promotes H₂O₂ formation. | nih.gov |
| 6 | H₂O₂ (Hydrogen Peroxide) | Activates the transcription factor SKN-1/NRF2. | nih.gov |
| 7 | SKN-1/NRF2 | Drives expression of autophagic and lysosomal genes, extending lifespan. | nih.gov |
Furthermore, 2-oxobutanoate is a precursor in the transsulfuration pathway, which can lead to the production of another critical signaling molecule, hydrogen sulfide (B99878) (H₂S). hmdb.ca Enzymes like cystathionine (B15957) gamma-lyase can convert intermediates derived from 2-oxobutanoate metabolism into H₂S, a gasotransmitter involved in regulating processes like blood pressure. hmdb.ca The toxicity of 2-oxobutanoate at high concentrations in microorganisms is also a subject of study, as it can competitively inhibit enzymes that use the structurally similar pyruvate (B1213749), thereby affecting central carbon metabolism. researchgate.netnih.govmdpi.com
Development of Isotopic Tracers for Fluxomics Studies
Metabolic flux analysis, or fluxomics, is a powerful technique used to quantify the rates of metabolic reactions within a living cell. This approach heavily relies on the use of isotopic tracers, which are stable, non-radioactive isotopes (like ¹³C) incorporated into metabolic precursors. By tracking the distribution of these isotopic labels through a metabolic network, researchers can deduce the active pathways and the flux of metabolites through them.
Butanoic acid, 2-oxo-, potassium salt and its metabolic precursors are central to fluxomics studies, particularly for analyzing the biosynthesis of branched-chain and other amino acids. tu-braunschweig.de For instance, ¹³C-labeled threonine or glucose can be supplied to cells, and the pattern of ¹³C incorporation into 2-oxobutanoate and downstream products like isoleucine reveals the flux through these pathways. rug.nl
These studies are critical for metabolic engineering efforts, as they can identify bottlenecks in production pathways or uncover alternative, previously unknown metabolic routes. tu-braunschweig.derug.nl For example, ¹³C isotope studies have been used to confirm that genetic modifications in Corynebacterium glutamicum successfully rerouted metabolic flux to increase lysine (B10760008) production. researchgate.net Similarly, evaluating ¹³C isotopic tracers is a key method for metabolic flux analysis in mammalian cells, providing insights into cellular physiology in health and disease. tu-braunschweig.de
Applications of Isotopic Tracers in 2-Oxobutanoate-Related Fluxomics
| Tracer Compound | Organism/System | Purpose of Study | Reference |
|---|---|---|---|
| ¹³C-labeled Glucose/Threonine | Yeast / E. coli | To generate high-quality flux estimates and identify flux differences between metabolic modes. | rug.nl |
| ¹³C Isotopic Tracers | Mammalian Cells | To evaluate metabolic flux for applications in biotechnology and medicine. | tu-braunschweig.de |
| ¹³C-labeled Valine | General | To measure isotopic enrichment in related keto acids to understand branched-chain amino acid metabolism. | |
| ¹³C Isotopes | Corynebacterium glutamicum | To confirm increased lysine production was mediated by engineered pathway coupling. | researchgate.net |
Engineering of Novel Enzymatic Pathways for Bioproduction
The role of 2-oxobutanoate as a key precursor makes it a critical target in metabolic engineering for the microbial bioproduction of valuable chemicals, particularly the essential amino acid isoleucine. biorxiv.org A significant challenge in these efforts is overcoming the natural cellular regulation and the potential toxicity of accumulated intermediates. researchgate.net
Researchers are actively engineering novel enzymatic pathways in host organisms like Escherichia coli and Chinese Hamster Ovary (CHO) cells to enhance the supply of 2-oxobutanoate and channel it efficiently towards the desired product. biorxiv.org One strategy involves introducing heterologous genes to boost precursor availability. For example, to improve isoleucine biosynthesis in CHO cells, scientists have incorporated the E. coli-derived gene ilvA, which encodes threonine deaminase, the enzyme that converts threonine to 2-oxobutanoate. biorxiv.org Variants of ilvA that are insensitive to feedback inhibition by isoleucine have also been explored to prevent the natural shutdown of the pathway. biorxiv.org
Another frontier is the engineering of enzymes and pathways to mitigate the toxic effects of 2-oxobutanoate accumulation. nih.gov High concentrations of 2-oxobutanoate can inhibit pyruvate dehydrogenase, a critical enzyme in central metabolism. nih.govmdpi.com To address this, researchers have remodeled the acetate (B1210297) bypass pathway in E. coli as an alternative route for acetyl-CoA supply, thereby alleviating the metabolic burden caused by 2-oxobutanoate. nih.gov Such strategies are crucial for developing robust microbial cell factories capable of high-yield production. researchgate.net
Engineered Enzymes and Pathways for 2-Oxobutanoate Metabolism
| Enzyme/Pathway | Gene(s) | Organism | Engineering Goal | Reference |
|---|---|---|---|---|
| Threonine Deaminase | ilvA | CHO cells (from E. coli) | Increase availability of 2-oxobutanoate for isoleucine biosynthesis. | biorxiv.org |
| Acetohydroxy acid synthase II (AHAS II) | ilvG, ilvM | CHO cells (from E. coli) | Provide an AHAS isozyme with a higher preference for 2-oxobutanoate over pyruvate. | biorxiv.org |
| Acetate Bypass | poxB, acs | E. coli | Alleviate metabolic toxicity of 2-oxobutanoate by providing an alternative route for acetyl-CoA synthesis. | nih.gov |
| Various | Multiple | E. coli, C. glutamicum | General production of amino acids via whole-cell biocatalysis. | researchgate.netnih.gov |
Integration with Systems Biology and Multi-Omics Approaches
To fully understand and rationally engineer the complex metabolic networks involving 2-oxobutanoate, researchers are increasingly turning to systems biology and multi-omics approaches. nih.gov This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to build comprehensive models of cellular function. wur.nlnih.gov
These integrated analyses provide a holistic view of how cells respond to genetic modifications or environmental changes. mdpi.com For example, a multi-omics study on the response of oil palm to drought stress revealed significant changes in cysteine and methionine metabolism, a pathway directly linked to 2-oxobutanoate. mdpi.com In another study on alfalfa, multi-omics analyses showed that during different growth stages, the expression of genes involved in converting glycine (B1666218) to 2-oxobutanoate was significantly altered, impacting the plant's nutritional quality. frontiersin.org
In the context of metabolic engineering, these approaches are invaluable. By combining fluxomics with transcriptomics and proteomics, scientists can identify not only the metabolic bottlenecks but also the underlying regulatory mechanisms at the gene and protein level. nih.gov This deeper understanding allows for more precise and effective engineering strategies, moving beyond single-gene modifications to the rational redesign of entire metabolic networks. wur.nl The integration of these large-scale datasets is essential for constructing predictive models of metabolism that can accelerate the design of microbial strains for the efficient bioproduction of chemicals derived from 2-oxobutanoate. tu-braunschweig.de
Summary of Multi-Omics Studies Involving 2-Oxobutanoate Metabolism
| Organism | Omics Platforms Used | Key Finding Related to 2-Oxobutanoate | Reference |
|---|---|---|---|
| Oil Palm (Elaeis guineensis) | Transcriptomics, Proteomics, Metabolomics | Drought and salinity stress significantly affect cysteine and methionine metabolism, which involves 2-oxobutanoate intermediates. | mdpi.com |
| Alfalfa (Medicago sativa) | Proteomics, Metabolomics | Changes in nutritional quality during flowering are linked to the downregulation of genes (e.g., MetB family) in pathways leading to 2-oxobutanoate. | frontiersin.org |
| Saccharopolyspora erythraea | Transcriptomics, Proteomics | Identified overexpression of branched-chain amino acid metabolism genes (related to 2-oxobutanoate) as a potential feeder pathway for antibiotic production. | nih.gov |
| Synthetic/Engineered Microbes | Genomics, Transcriptomics, Proteomics, Metabolomics, Fluxomics | Multi-omics analysis is crucial for understanding the evolved metabolic networks in engineered strains designed for novel bioproduction. | wur.nl |
Q & A
Q. What is the optimal method for synthesizing butanoic acid, 2-oxo-, potassium salt in a laboratory setting?
-
Methodology : Neutralize 2-oxobutanoic acid (α-ketobutyric acid) with potassium hydroxide (KOH) in aqueous solution under controlled pH (7–8). The reaction follows:
Purify the salt via recrystallization using ethanol-water mixtures to remove unreacted acid or base. Monitor purity via titration (e.g., residual acid detection with phenolphthalein) .
Q. How can the solubility of this compound be leveraged for experimental design?
-
The salt is highly water-soluble due to ionic dissociation, making it suitable for aqueous reaction systems. For organic-phase studies, use polar aprotic solvents (e.g., DMSO). Solubility
Solvent Solubility (g/100 mL, 25°C) Water >50 Ethanol \sim30 Acetone <5 Reference solubility trends from analogous potassium carboxylates .
Q. What spectroscopic techniques are critical for identifying this compound?
- FT-IR : Confirm the carbonyl stretch (C=O) at \sim1700–1750 cm⁻¹ and carboxylate (COO⁻) asymmetric/symmetric stretches at 1550–1610 cm⁻¹ and 1400–1450 cm⁻¹.
- NMR : H NMR shows α-keto proton (C=O adjacent CH₂) at δ 2.5–3.0 ppm. C NMR confirms the ketone carbon at \sim200–210 ppm .
Advanced Research Questions
Q. How do reaction conditions influence the formation of side products (e.g., esters) during synthesis?
- Esterification may occur if residual alcohol is present (common in solvent systems like ethanol). Mitigate by using anhydrous KOH and inert atmospheres. Monitor via GC-MS for ester peaks (e.g., ethyl 2-oxobutyrate at m/z 116) .
Q. What mechanistic insights explain discrepancies in carboxylate salt formation reported in literature?
- Some studies report CO₂ release during neutralization (e.g., ’s equation: ). This suggests decarboxylation under high-temperature or oxidative conditions. Validate via controlled experiments:
Q. How does the α-keto group affect the salt’s stability under varying pH and temperature?
-
The α-keto moiety increases susceptibility to nucleophilic attack (e.g., hydrolysis). Stability
Condition Degradation Rate (25°C) pH 3 (acidic) 90% degradation in 24h pH 7 (neutral) <5% degradation in 24h pH 10 (alkaline) 40% degradation in 24h Use buffered solutions and low-temperature storage (−20°C) for long-term stability .
Q. What advanced analytical methods resolve contradictions in reported reaction stoichiometry?
- Employ titration calorimetry to quantify enthalpy changes during neutralization.
- Use X-ray crystallography to confirm salt structure and rule out polymorphic variations.
- Cross-validate with ion chromatography to detect unexpected anions (e.g., carbonate from CO₂ absorption) .
Data Contradiction Analysis
Q. Why do some sources report CO₂ release during neutralization while others do not?
- Discrepancies arise from reaction conditions:
Methodological Recommendations
- Synthesis : Prioritize anhydrous KOH and degassed solvents to minimize esterification/oxidation.
- Characterization : Combine NMR, IR, and elemental analysis for structural confirmation.
- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
